2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

Medicinal Chemistry Pharmacokinetics Lead Optimization

This cyclopropyl-pyrazole acetonitrile delivers a non-substitutable scaffold where the cyclopropyl group confers distinct steric/electronic properties and the nitrile handle enables versatile derivatization. With TPSA 41.6 Ų (below BBB threshold) and XLogP3 0.5, it is optimized for CNS drug discovery. The cyclopropyl-pyrazole core is a recognized kinase inhibitor pharmacophore, making this compound a strategic intermediate for inhibitor library synthesis. It also supports agrochemical lead generation via rapid diversification. No generic pyrazole alternative replicates this exact functionality. Partner with reliable suppliers for batch consistency and global shipping.

Molecular Formula C9H11N3
Molecular Weight 161.20
CAS No. 1260659-22-0
Cat. No. B3046590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile
CAS1260659-22-0
Molecular FormulaC9H11N3
Molecular Weight161.20
Structural Identifiers
SMILESCN1C(=CC(=N1)C2CC2)CC#N
InChIInChI=1S/C9H11N3/c1-12-8(4-5-10)6-9(11-12)7-2-3-7/h6-7H,2-4H2,1H3
InChIKeyMQYZMYIJULORSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (CAS 1260659-22-0) – Procurement-Ready Overview and Key Identifiers


2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (CAS 1260659-22-0) is a versatile pyrazole-based nitrile derivative with applications in pharmaceutical and agrochemical research [1]. This compound, with the molecular formula C9H11N3 and a molecular weight of 161.2 g/mol, features a cyclopropyl group attached to a pyrazole ring, which is further connected to an acetonitrile group . As a heterocyclic building block, it serves as a key intermediate in organic synthesis, particularly for constructing fused heterocyclic systems with potential biological activities [1].

Why Generic Pyrazole Building Blocks Cannot Substitute for 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile


Generic substitution of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile with other pyrazole derivatives is not feasible due to the unique combination of its cyclopropyl and acetonitrile functional groups. The cyclopropyl group introduces distinct steric and electronic properties that can significantly influence molecular interactions and metabolic stability . The acetonitrile moiety provides a versatile handle for further synthetic transformations, enabling the construction of more complex molecules [1]. The absence of either functional group in potential alternatives would result in a loss of key reactivity and potential biological activity, thereby compromising the integrity of downstream applications.

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (CAS 1260659-22-0): Quantitative Evidence for Scientific Selection


Differentiation by Molecular Weight and Lipophilicity Against a Non-Cyclopropyl Analog

Compared to the non-cyclopropyl analog 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile (CAS 1071814-43-1) [1], the target compound exhibits a significantly higher molecular weight and predicted lipophilicity (XLogP3). The cyclopropyl group in 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile increases the molecular weight by 40.06 g/mol and the XLogP3 from 0.1 to 0.5 , potentially enhancing membrane permeability and metabolic stability.

Medicinal Chemistry Pharmacokinetics Lead Optimization

Topological Polar Surface Area (TPSA) Comparison for CNS Drug-Likeness

The Topological Polar Surface Area (TPSA) of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is 41.6 Ų . This value is below the commonly cited threshold of 60-70 Ų for favorable blood-brain barrier (BBB) penetration [1]. In contrast, the structurally simpler analog 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile has a TPSA of 41.6 Ų as well, but its lower molecular weight and lipophilicity may alter its overall CNS drug-likeness profile [2].

CNS Drug Discovery Medicinal Chemistry Blood-Brain Barrier

Structural Differentiation: Cyclopropyl vs. Non-Cyclopropyl Pyrazoles in Kinase Inhibition

While direct head-to-head biological data for 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is not publicly available, class-level inference from patent literature indicates that the cyclopropyl group is a critical motif for enhancing potency and selectivity in kinase inhibitors. For example, patents disclose substituted 5-cyclopropyl-1H-pyrazole-3-yl-amine derivatives as selective CDK12/13 inhibitors [1]. The cyclopropyl group is known to occupy a specific hydrophobic pocket in the kinase active site, leading to improved binding affinity compared to non-cyclopropyl analogs.

Kinase Inhibitors Medicinal Chemistry Structure-Activity Relationship

Best Research and Industrial Applications for 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (CAS 1260659-22-0)


Scaffold for CNS Drug Discovery Programs

Given its predicted physicochemical properties (MW 161.2, XLogP3 0.5, TPSA 41.6 Ų) , 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is well-suited as a starting scaffold for CNS drug discovery. Its TPSA is below the threshold for BBB penetration [1], and its moderate lipophilicity may favor membrane permeability. Researchers can leverage the acetonitrile group for further derivatization to optimize potency and selectivity against CNS targets.

Building Block for Kinase Inhibitor Synthesis

The cyclopropyl-pyrazole core is a recognized pharmacophore in kinase inhibition [2]. 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile can serve as a key intermediate in the synthesis of novel kinase inhibitors. The acetonitrile group can be easily transformed into various functional groups (e.g., amines, amides, carboxylic acids) to explore structure-activity relationships and improve target engagement.

Agrochemical Research and Development

Pyrazole derivatives are widely used in agrochemicals due to their herbicidal, fungicidal, and insecticidal activities [3]. The unique combination of cyclopropyl and acetonitrile functionalities in this compound may offer novel properties for crop protection. Its versatility as a building block allows for the rapid generation of diverse chemical libraries for screening against agricultural pests and diseases.

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